![molecular formula C17H22O7 B030657 15-Acetyldeoxynivalenol CAS No. 88337-96-6](/img/structure/B30657.png)
15-Acetyldeoxynivalenol
Overview
Description
15-Acetyldeoxynivalenol is a trichothecene mycotoxin produced by certain species of the fungus Fusarium, particularly those found on cereal crops . It is an acetylated derivative of 4-deoxy nivalenol (DON) that can be converted to DON in the body . It is typically found in grains used for livestock feed as well as human consumption, such as cereal and bread .
Synthesis Analysis
15-Acetyldeoxynivalenol is a type B trichothecene, one of the major pollutants in food and feed products . The specialized glyoxalase I from Gossypium hirsutum (SPG) can lower the toxicity of 3A-DON by conducting isomerization to transfer C8 carbonyl to C7 and double bond from C9-C10 to C8-C9 . The substrate-flexible SPG can also recognize 15A-DON and DON, probably following the same isomerization mechanism as that for 3A-DON .
Molecular Structure Analysis
The molecular formula of 15-Acetyldeoxynivalenol is C17H22O7 . The molecular weight is 338.4 g/mol . The IUPAC name is [(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate .
Chemical Reactions Analysis
15-Acetyldeoxynivalenol is a trichothecene mycotoxin that is deoxynivalenol acetylated on the oxygen at C-15 . It is considered among the most commonly and widely distributed cereal contaminants .
Scientific Research Applications
Mycotoxin Detection
15-ADON is used in the development of a generic PCR detection method for mycotoxins . This method is based on the structural gene sequences of Tri13 genes involved in trichothecene mycotoxin biosynthesis pathways . This method is globally applicable and provides a rapid, reliable, and cost-effective way to identify type B trichothecene mycotoxin chemotypes in Fusarium species and food safety controls .
Transcriptome Analysis
15-ADON is used in transcriptome analysis of Caco-2 cells . The study provides insight into the toxic mechanism of 15-ADON. It was found that 15-ADON can cause DNA damage in Caco-2 cells at low concentrations . It induces DNA damage and then causes double-strand breaks, resulting in potential cell cycle arrest and DNA synthesis restraint in Caco-2 cells .
Anticancer Research
15-ADON exhibits potential anticancer benefits in vitro . It has been found to induce apoptosis in Jurkat T cells .
Immunomodulatory Research
15-ADON has immunomodulatory effects . It upregulates IL-8 production and displays biphasic effects on cytokine production in CD4+ T cells . Initially, it decreases the expression of IL-2, IL-4, and IL-5, then increases the expression of all three after 7 days of exposure .
Food Safety Controls
15-ADON is used in food safety controls . It is one of the major pollutants in food and feed products . The development of a PCR detection method for 15-ADON helps in controlling its presence in food products .
Toxicity Studies
15-ADON is used in toxicity studies . It helps in understanding the toxicity of mycotoxins and their acetylated derivatives .
Mechanism of Action
Target of Action
15-Acetyldeoxynivalenol (15-ADON) is a type B trichothecene mycotoxin . It primarily targets lipid metabolism in human hepatocytes . The hepatotoxicity of 15-ADON has been verified .
Mode of Action
The mode of action of 15-ADON involves significant regulatory effects on the transcriptome . It interacts with its targets, causing alterations in lipid metabolism . The compound’s interaction with its targets leads to changes in the expression of genes related to lipid oxidation, lipogenesis, and lipolysis .
Biochemical Pathways
The affected biochemical pathways include the glycerophospholipid metabolism pathway and phospholipase D signaling pathways . The effects of 15-ADON on lipid metabolism are mainly realized through the PC-PE cycle .
Pharmacokinetics
It’s known that the compound is a low molecular weight sesquiterpenoid trichothecene mycotoxin This suggests that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability
Result of Action
The result of the compound’s action is hepatic steatosis, which is associated with altered expression of genes related to lipid oxidation, lipogenesis, and lipolysis . This leads to a downregulation of all nine lipids, including PC (15:0/16:0), PC (16:1/18:3), PC (18:1/22:6), PC (16:0/16:0), PC (16:0/16:1), PC (16:1/18:1), PC (14:0/18:2), PE (14:0/16:0), and PE (18:1/18:3) .
Action Environment
15-ADON is widely detected in agricultural products such as wheat, barley, and corn . It is produced by various Fusarium spp . The compound is slightly soluble in water but highly soluble in polar solvents such as methanol, ethyl acetate, and acetonitrile . It is stable in organic solvents, especially ethyl acetate and acetonitrile , making them highly suitable for storage. These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
15-Acetyldeoxynivalenol is a skin and eye irritant . It is considered among the most commonly and widely distributed cereal contaminants . It is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, in contact with skin, or if inhaled (Category 4). It also causes serious eye irritation (Category 2A) .
Future Directions
In view of the synergistic toxic effect of DON and other mycotoxins, strategies to detect DON and control it biologically and the development of enzymes for the biodegradation of various mycotoxins and their introduction in the market are the current and future research hotspots . Low-temperature plasma treatment, a rapid and environment-friendly method, was shown to be effective in degrading DON, 3-AcDON, and 15-AcDON .
properties
IUPAC Name |
[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRYIRJIFKTAN-HTJQZXIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891851 | |
Record name | 15-Acetyldeoxynivalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-Acetyldeoxynivalenol | |
CAS RN |
88337-96-6 | |
Record name | 15-Acetyldeoxynivalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88337-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Acetyldeoxynivalenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088337966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Acetyldeoxynivalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88337-96-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYNIVALENOL 15-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0430X4R3Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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